molecular formula C23H25NO3 B11242112 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B11242112
M. Wt: 363.4 g/mol
InChI Key: OFTGDQOIGOXEAX-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-methoxyphenyl group and a propanamide moiety attached to a 4-(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the furan ring: The furan ring can be synthesized via the cyclization of appropriate precursors, such as 4-methoxyphenylacetic acid and furfural, under acidic conditions.

    Substitution reactions: The furan ring is then subjected to substitution reactions to introduce the 4-methoxyphenyl group at the 5-position.

    Amidation: The final step involves the amidation of the substituted furan ring with 4-(propan-2-yl)aniline to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(methyl)phenyl]propanamide
  • 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(ethyl)phenyl]propanamide

Uniqueness

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a methoxyphenyl group and a propanamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C23H25NO3/c1-16(2)17-4-8-19(9-5-17)24-23(25)15-13-21-12-14-22(27-21)18-6-10-20(26-3)11-7-18/h4-12,14,16H,13,15H2,1-3H3,(H,24,25)

InChI Key

OFTGDQOIGOXEAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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